molecular formula C13H13NO2 B15046019 (2E)-2-(hydroxyimino)-1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]naphthalen-1-one

(2E)-2-(hydroxyimino)-1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]naphthalen-1-one

Cat. No.: B15046019
M. Wt: 215.25 g/mol
InChI Key: ABXQKSLQJHTNCR-OWBHPGMISA-N
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Description

This compound features a cyclopenta[b]naphthalenone backbone substituted with a hydroxyimino group at the 2-position.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

(2Z)-2-hydroxyimino-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalen-3-one

InChI

InChI=1S/C13H13NO2/c15-13-11-6-9-4-2-1-3-8(9)5-10(11)7-12(13)14-16/h5-6,16H,1-4,7H2/b14-12-

InChI Key

ABXQKSLQJHTNCR-OWBHPGMISA-N

Isomeric SMILES

C1CCC2=CC3=C(C/C(=N/O)/C3=O)C=C2C1

Canonical SMILES

C1CCC2=CC3=C(CC(=NO)C3=O)C=C2C1

Origin of Product

United States

Preparation Methods

Intramolecular Friedel-Crafts Acylation

A widely used method involves the intramolecular Friedel-Crafts reaction of halogenated naphthyl propanones. For example:

  • Procedure : 1-(1-Bromo-4-naphthyl)-3-chloropropan-1-one is treated with concentrated sulfuric acid at 110°C for 3 hours, yielding cyclopenta[b]naphthalen-1-one via electrophilic aromatic substitution.
  • Yield : 65–75% after purification by solvent extraction and recrystallization.

Microwave-Assisted Dehydro-Diels-Alder (IDDDA) Reaction

Microwave-assisted IDDDA reactions enable rapid construction of the naphthalene core:

  • Substrates : Chlorinated styrenes or enynes.
  • Conditions : Heating at 180°C for 1 hour under microwave irradiation.
  • Advantages : High regioselectivity and reduced reaction time (1 hour vs. 24 hours conventional).

Aldol Condensation and Cyclization

Aldol condensation of keto-enol precursors followed by acid-catalyzed cyclization is effective:

  • Example : Reaction of 1,7-octadien-3-one with a carbomethoxylated enol derivative under neutral alumina catalysis, followed by decarbomethoxylation and cyclization.
  • Yield : 37% over seven steps.

Oximation of Cyclopenta[b]naphthalen-1-One

The hydroxyimino group is introduced via oximation of the ketone precursor. Two primary methods are employed:

Hydroxylamine Hydrochloride Method

  • Procedure : The ketone is refluxed with hydroxylamine hydrochloride in ethanol or tetrahydrofuran (THF) in the presence of sodium acetate.
  • Example : 6-Methoxy-3,4-dihydronaphthalen-1-one reacts with hydroxylamine hydrochloride in THF at 60°C for 4 hours, yielding the oxime derivative in 85% yield.
  • Purification : Trituration with ethyl acetate/hexane mixtures.

Nitrosation with Alkyl Nitrites

In situ generation of nitrosating agents using alkyl nitrites and trimethylsilyl chloride (TMSCl):

  • Procedure : The ketone is treated with TMSCl and isopentyl nitrite at 0°C, followed by stirring at room temperature.
  • Example : 2,3-Dihydro-1H-inden-1-one reacts with TMSCl (1.2 equiv) and isopentyl nitrite (1.2 equiv) in methyl tert-butyl ether (MTBE), yielding (Z)-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one in 82% yield.
  • Scope : Compatible with electron-withdrawing substituents (e.g., bromo, fluoro).

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Hydroxylamine hydrochloride Ethanol, 60°C, 4–6 hours 75–85% Simple setup; high functional tolerance Requires acidic/basic workup
Alkyl nitrite/TMSCl 0°C to RT, 1–3 hours 80–89% Mild conditions; no aqueous workup Sensitivity to moisture
Microwave IDDDA 180°C, microwave, 1 hour 73–80% Rapid; high regioselectivity Limited substrate scope

Optimization and Mechanistic Insights

  • Steric Effects : Bulky substituents on the naphthalene core reduce oximation efficiency due to hindered ketone accessibility.
  • Solvent Choice : Polar aprotic solvents (e.g., THF) improve nitrosation kinetics compared to nonpolar solvents.
  • Catalysis : Neutral alumina enhances Michael addition steps in precursor synthesis, achieving 98% yield in key intermediates.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(hydroxyimino)-1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]naphthalen-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydroxyimino derivatives.

Scientific Research Applications

(2E)-2-(hydroxyimino)-1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]naphthalen-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-(hydroxyimino)-1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]naphthalen-1-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs

a. Cyclopenta[b]naphthalene Derivatives () Compounds such as N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]naphthalen-4-yl}-2-[(3,5-dimethyladamantan-1-yl)amino]acetamide (5b) share the cyclopenta[b]naphthalene core but differ in substituents. These derivatives are synthesized via coupling reactions (e.g., using BOP and H2O2) and are evaluated as cholinesterase inhibitors for Alzheimer’s treatment. The target compound’s hydroxyimino group may confer distinct electronic properties compared to the adamantyl-amino substituents in 5b .

b. Methyl-Substituted Dihydronaphthalenones () Examples like 5,7-Dimethyl-3,4-dihydronaphthalen-1(2H)-one (CAS: [6897-69-4]) feature simpler naphthalenone cores with methyl groups.

c. Cyclopenta[b]pyridinone Derivatives () 6-Methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[b]pyridin-7-one replaces the naphthalenone oxygen with a nitrogen atom, altering electronic distribution. Such heteroatom variations influence reactivity; for instance, pyridinones may exhibit stronger basicity compared to the target compound’s ketone-imino system .

2.3 Physicochemical Properties
  • Hydroxyimino vs.
  • Rigidity: The cyclopenta[b]naphthalene core in the target compound offers greater conformational restraint than simpler dihydronaphthalenones, possibly improving binding affinity in biological systems .

Data Table: Key Comparisons

Compound Name Core Structure Key Substituents Synthesis Method Analytical Techniques Potential Applications
Target Compound Cyclopenta[b]naphthalenone 2-Hydroxyimino Likely oxime formation HRMS, NMR Medicinal chemistry
N-{Cyclopenta[b]naphthalen-4-yl}-adamantyl-aminoacetamide (5b) Cyclopenta[b]naphthalene Adamantyl-amino BOP/H2O2 coupling HRMS, NMR, X-ray Alzheimer’s treatment
5,7-Dimethyl-3,4-dihydronaphthalen-1(2H)-one Dihydronaphthalenone 5,7-Methyl Friedel-Crafts alkylation GC-MS, IR Organic synthesis intermediate
6-Methyl-cyclopenta[b]pyridin-7-one Cyclopenta[b]pyridinone 6-Methyl Cyclocondensation NMR, HRMS Heterocyclic chemistry

Key Findings and Implications

  • Structural Flexibility: Substituents like hydroxyimino, methyl, or adamantyl groups dramatically alter properties, enabling diverse applications from drug development to materials science.
  • Analytical Consistency : HRMS and NMR are universally critical for characterizing these complex bicyclic systems, regardless of substituents .

Biological Activity

The compound (2E)-2-(hydroxyimino)-1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]naphthalen-1-one , often referred to as a hydroxyimino derivative of cyclopenta[b]naphthalene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H9N3O
  • Molecular Weight : 221.23 g/mol

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • A study on related cyclopentene derivatives demonstrated potent cytotoxic activity against various cancer cell lines with IC50 values less than 1 µg/mL .
  • These analogues led to cell cycle arrest and apoptosis in endothelial cells, suggesting that the hydroxyimino functional group may enhance the anticancer efficacy of cyclopenta[b]naphthalene derivatives.

Antimicrobial Properties

Hydroxyimino compounds have also shown promise in antimicrobial applications:

  • A recent investigation into various hydroxyimino compounds revealed that certain derivatives exhibited effective antibacterial activity against Gram-positive and Gram-negative bacteria .

Neuropharmacological Effects

The neuropharmacological profile of similar compounds has been explored:

  • Compounds with a hydroxyimino group have been evaluated for their binding affinities to serotonin and dopamine receptors. Some exhibited moderate affinity for the 5-HT1A receptor subtype . This suggests potential applications in treating mood disorders or neurodegenerative diseases.

Case Study 1: Anticancer Activity Evaluation

In a controlled study involving several hydroxyimino derivatives:

  • The compound was tested against seven cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer).
  • Results indicated that the compound displayed micromolar activity (around 10 µM) against these lines, demonstrating its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties:

  • The compound was tested against a panel of bacterial strains.
  • Results showed significant inhibition of bacterial growth at concentrations as low as 20 µg/mL, indicating its potential utility in developing new antimicrobial therapies .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineConcentration (µM)Result
AnticancerA549~10Significant cytotoxicity
AnticancerHeLa~10Significant cytotoxicity
AntimicrobialVarious Bacterial Strains20Inhibition of growth
NeuropharmacologicalSerotonin Receptors-Moderate affinity

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (2E)-2-(hydroxyimino)-cyclopenta[b]naphthalen-1-one?

  • Methodological Answer : The compound can be synthesized via cyclization of polycyclic precursors under acid or base catalysis. For example, cyclopenta-fused naphthalenones are often prepared by intramolecular aldol condensation or metal-mediated cyclization. Evidence from analogous naphthalenone derivatives highlights the use of catalytic zinc or copper to activate carbonyl intermediates, enabling regioselective ring closure .

Q. How can the structural identity of this compound be confirmed?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1^1H and 13^{13}C spectra to verify cyclopenta[b]naphthalenone core and hydroxyimino substituents.
  • Mass Spectrometry (GC-MS) : Use electron ionization (EI) to confirm molecular weight (e.g., via fragmentation patterns observed in hexahydronaphthalenones) .
  • X-ray Crystallography : Resolve stereochemistry and substituent positioning, as demonstrated in similar fused-ring systems .

Q. What solvent systems are optimal for purifying this compound?

  • Methodological Answer : Use gradient elution with non-polar solvents (hexane/ethyl acetate) in column chromatography. For polar impurities, silica gel with dichloromethane:methanol (95:5) is effective. Evidence from silacycle purifications suggests avoiding protic solvents to prevent decomposition of strained rings .

Advanced Research Questions

Q. How do transition-metal catalysts influence the regioselectivity of cyclopenta[b]naphthalenone derivatives?

  • Methodological Answer : Catalysts like palladium or rhodium dictate reaction pathways. For example:

  • Pd(0) : Promotes cross-coupling reactions, enabling functionalization at the cyclopenta ring’s α-position.
  • Rh(I) : Facilitates Si–C bond cleavage in silylated precursors, allowing selective ring expansion (observed in benzosilole syntheses) .
    • Contradiction Note : Silver catalysts favor silylene transfer in silacyclopropanes, while zinc activates carbonyl groups via coordination. Researchers must tailor catalysts to target specific regiochemistry .

Q. What mechanistic insights explain contradictions in cyclization yields under varying pH conditions?

  • Methodological Answer : Acidic conditions (e.g., HCl/EtOH) protonate the hydroxyimino group, accelerating cyclization via electrophilic activation. However, excessive acidity may dehydrate intermediates, forming undesired byproducts. Neutral or weakly basic conditions (pH 7–8) stabilize the hydroxyimino moiety, as seen in similar naphthalenone syntheses .

Q. How can computational methods predict the compound’s reactivity in heterocyclic coupling reactions?

  • Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals (FMOs). The hydroxyimino group’s HOMO likely participates in nucleophilic attacks, while the cyclopenta ring’s LUMO guides electrophilic substitutions. Validate predictions with kinetic isotope effect (KIE) studies .

Q. What strategies mitigate stereochemical ambiguity during hydroxyimino group installation?

  • Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. For E/Z control, use bulky bases (e.g., LDA) to favor the (2E) configuration via kinetic deprotonation. Evidence from imine syntheses supports steric control over tautomerization .

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